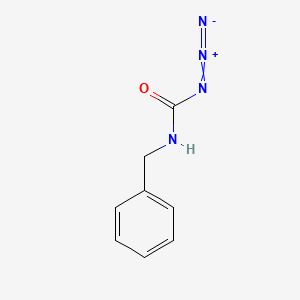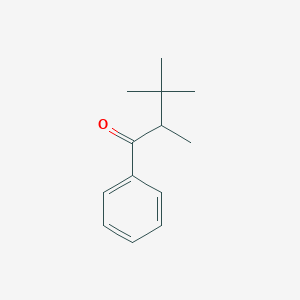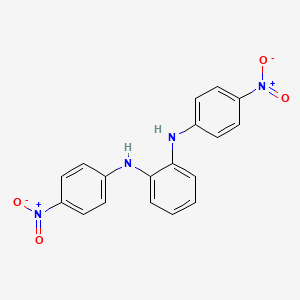
N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine is an organic compound characterized by the presence of two nitrophenyl groups attached to a benzene-1,2-diamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine typically involves the nitration of benzene-1,2-diamine with 4-nitrophenyl derivatives. One common method is the reaction of benzene-1,2-diamine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of N1,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: Oxidative reactions can convert the amino groups back to nitro groups or other oxidized forms.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Major Products Formed
Reduction: Formation of N1,N~2~-Bis(4-aminophenyl)benzene-1,2-diamine.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives, potentially including nitroso or nitro compounds.
Applications De Recherche Scientifique
N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N1,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine involves its interaction with molecular targets through its nitrophenyl groups. These groups can participate in electron transfer reactions, leading to the formation of reactive intermediates. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis(4-nitrophenyl)benzene-1,4-diamine: Similar structure but with different positioning of the nitrophenyl groups.
Bis(4-nitrophenyl)disulfide: Contains disulfide linkage instead of a diamine core.
1,2-Bis(4-nitrophenyl)ethane: Similar nitrophenyl groups but with an ethane linkage.
Uniqueness
N~1~,N~2~-Bis(4-nitrophenyl)benzene-1,2-diamine is unique due to its specific arrangement of nitrophenyl groups on a benzene-1,2-diamine core, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
56225-08-2 |
|---|---|
Formule moléculaire |
C18H14N4O4 |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
1-N,2-N-bis(4-nitrophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20-14-7-11-16(12-8-14)22(25)26/h1-12,19-20H |
Clé InChI |
LHMNEUYYSGGHFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


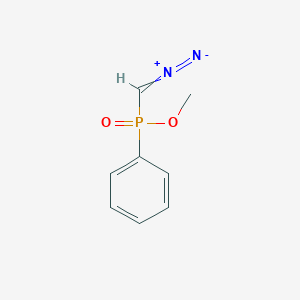
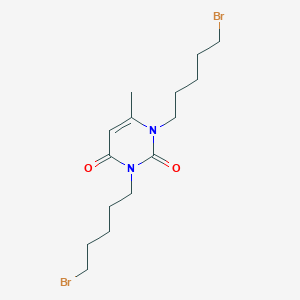
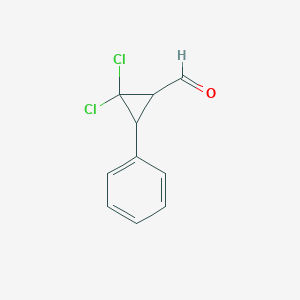


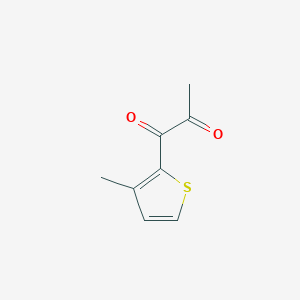
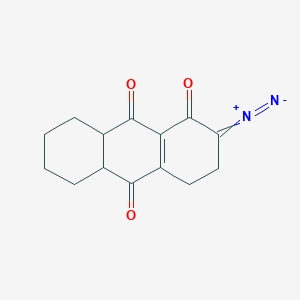
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)


![6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B14624168.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
